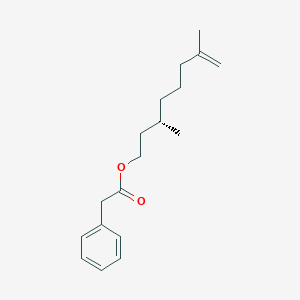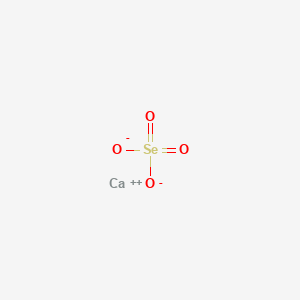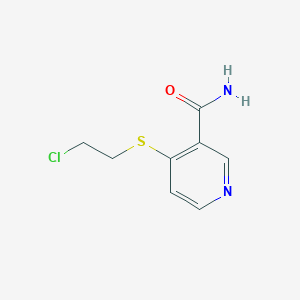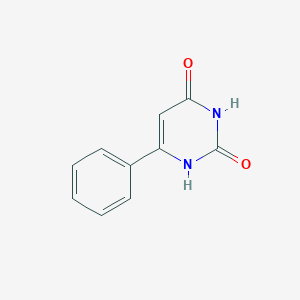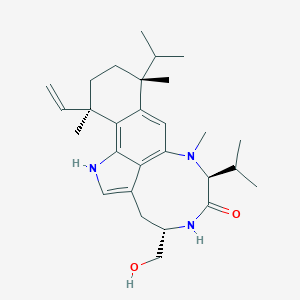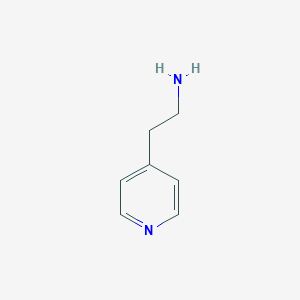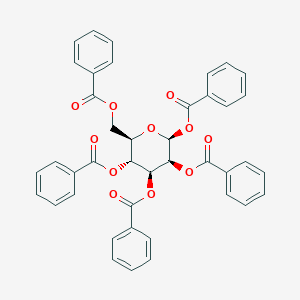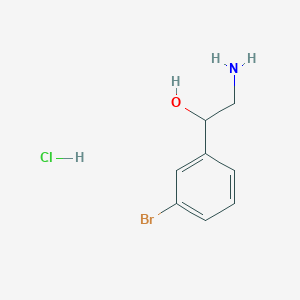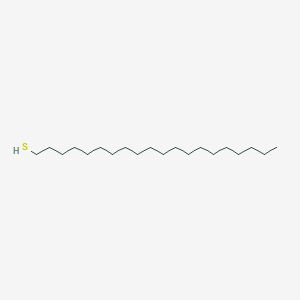
Bismuth;dysprosium
Overview
Description
Bismuth;dysprosium is a binary inorganic compound composed of one atom of bismuth and one atom of dysprosium.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of bismuth, compd. with dysprosium (1:1) can be achieved through solid-state reactions. The compound is synthesized by reacting stoichiometric mixtures of bismuth oxide (Bi₂O₃) and dysprosium oxide (Dy₂O₃) at high temperatures. The reaction typically occurs in a controlled atmosphere to prevent oxidation or contamination .
Industrial Production Methods
In industrial settings, the production of bismuth, compd. with dysprosium (1:1) involves similar solid-state reaction methods. High-purity bismuth oxide and dysprosium oxide are mixed in precise stoichiometric ratios and subjected to high-temperature treatment in specialized furnaces. The resulting compound is then purified and processed for various applications .
Chemical Reactions Analysis
Types of Reactions
Bismuth;dysprosium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxides of bismuth and dysprosium.
Reduction: Reduction reactions can convert the compound back to its elemental forms or lower oxidation states.
Substitution: The compound can participate in substitution reactions where one element is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like nitric acid for oxidation and reducing agents like hydrogen gas for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various oxides and mixed oxides of bismuth and dysprosium, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Bismuth;dysprosium has a wide range of scientific research applications:
Chemistry: The compound is used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: It is studied for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: The compound is being researched for its potential therapeutic applications, including its use in targeted drug delivery systems.
Industry: It is used in the production of advanced materials, such as high-performance ceramics and electronic components .
Mechanism of Action
The mechanism by which bismuth, compd. with dysprosium (1:1) exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes, affecting various biochemical pathways.
Reactive Oxygen Species (ROS) Defense: It can attenuate ROS defense mechanisms, leading to oxidative stress in target cells.
Intracellular Iron Metabolism: The compound can disrupt intracellular iron metabolism, affecting cellular functions
Comparison with Similar Compounds
Similar Compounds
Dysprosium bismuthide (DyBi): A binary inorganic compound with similar properties and applications.
Bismuth cobalt dysprosium oxide: A compound with additional cobalt, used in electrocatalysis and fuel cell applications.
Bismuth, compd. with samarium (11): Another rare earth metal compound with similar structural and electronic properties
Uniqueness
Bismuth;dysprosium is unique due to its specific combination of bismuth and dysprosium, which imparts distinct electronic and catalytic properties. This uniqueness makes it particularly valuable in advanced material applications and scientific research .
Properties
IUPAC Name |
bismuth;dysprosium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Bi.Dy | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHFJALZPBQLLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Dy].[Bi] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiDy | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065157 | |
| Record name | Bismuth, compd. with dysprosium (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.480 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12010-41-2 | |
| Record name | Bismuth, compd. with dysprosium (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12010-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bismuth, compd. with dysprosium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bismuth, compd. with dysprosium (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bismuth, compound with dysprosium (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.396 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid](/img/structure/B79892.png)
